3-(3,4-dichlorophenyl)benzenesulfonyl Chloride

描述

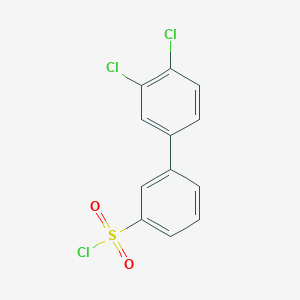

3-(3,4-Dichlorophenyl)benzenesulfonyl Chloride is an organic compound with the molecular formula C12H7Cl3O2S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with two chlorine atoms at the 3 and 4 positions. This compound is known for its reactivity and is used in various chemical synthesis processes .

准备方法

Synthetic Routes and Reaction Conditions

3-(3,4-Dichlorophenyl)benzenesulfonyl Chloride can be synthesized through the chlorination of benzenesulfonic acid or its salts using phosphorus oxychloride. Another method involves the reaction between benzene and chlorosulfuric acid .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale chlorination processes under controlled conditions to ensure high yield and purity. The use of advanced reactors and continuous flow systems can enhance the efficiency of the production process .

化学反应分析

Types of Reactions

3-(3,4-Dichlorophenyl)benzenesulfonyl Chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be involved in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Reaction Conditions: These reactions typically occur under mild to moderate temperatures and may require the presence of a base to neutralize the hydrochloric acid formed during the reaction.

Major Products Formed

The major products formed from the reactions of this compound depend on the nucleophile used. For example, reaction with an amine would produce a sulfonamide, while reaction with an alcohol would yield a sulfonate ester .

科学研究应用

Pharmaceutical Synthesis

3-(3,4-Dichlorophenyl)benzenesulfonyl chloride serves as an intermediate in the synthesis of various pharmaceuticals, particularly sulfonamide drugs. Its ability to form stable sulfonamide bonds makes it valuable in drug development processes.

Key Reactions :

- Nucleophilic substitution with amines to form sulfonamides.

- Reaction with alcohols to yield sulfonate esters.

Agrochemical Development

The compound is utilized in the formulation of pesticides and herbicides, contributing to enhanced crop protection and yield. Its reactivity allows for the modification of biological molecules, which is crucial for developing effective agrochemicals.

Material Science

In material science, this compound plays a role in creating specialty polymers and resins. These materials are essential in manufacturing durable products used across various industries.

Analytical Chemistry

This compound is employed in developing reagents for analytical methods. It facilitates the detection and quantification of other chemical substances, proving useful in both research and quality control settings.

Recent studies have highlighted the compound's potential biological activities, particularly as an inhibitor of transport proteins involved in bile acid transport.

Inhibition Studies

The following table summarizes the IC50 values for various targets:

| Target | IC50 (μM) | Comments |

|---|---|---|

| ASBT | 1.4 | Potent inhibitor with halogen substitutions enhancing selectivity |

| NTCP | Not specified | Loss of function observed with specific modifications |

| SOAT | 0.9 | High potency towards SOAT compared to ASBT |

These results indicate that structural modifications can significantly alter the inhibitory potency of the compound against various biological targets.

Case Study 1: Transport Inhibition

A comparative analysis of several derivatives showed that halogen substitutions at specific positions improved selectivity and potency against sodium-dependent bile acid transporters (ASBT) and sodium taurocholate co-transporting polypeptide (NTCP) .

Case Study 2: Cytotoxicity Assessment

In vitro studies demonstrated that while exhibiting potent inhibitory effects on target proteins, this compound maintains relatively low cytotoxicity levels, making it a candidate for further drug development .

作用机制

The mechanism of action of 3-(3,4-Dichlorophenyl)benzenesulfonyl Chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of a covalent bond between the sulfonyl group and the nucleophile, resulting in the substitution of the chloride ion .

相似化合物的比较

Similar Compounds

2,4-Dichlorobenzenesulfonyl Chloride: Similar in structure but with chlorine atoms at the 2 and 4 positions.

3,4-Dichlorobenzylsulfonyl Chloride: Contains a benzyl group instead of a phenyl group.

Uniqueness

3-(3,4-Dichlorophenyl)benzenesulfonyl Chloride is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound in synthetic chemistry for creating specific molecular structures .

生物活性

3-(3,4-Dichlorophenyl)benzenesulfonyl chloride is a sulfonyl chloride compound characterized by its electrophilic nature due to the sulfonyl group. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly as an inhibitor in various biochemical pathways. This article explores its biological activity, synthesis methods, and relevant case studies.

- Molecular Formula : C13H8Cl2O2S

- Molecular Weight : 303.17 g/mol

- Structure : The compound consists of a benzenesulfonyl group attached to a dichlorophenyl moiety, enhancing its electrophilicity and reactivity towards nucleophiles.

The sulfonyl chloride group in this compound acts as an electrophile, making it susceptible to nucleophilic attack. This property is crucial for its activity in inhibiting various enzymes and transporters in biological systems. Notably, the compound has been studied for its inhibition of sodium-dependent bile acid transporters (ASBT) and sodium taurocholate co-transporting polypeptide (NTCP) .

Inhibition Studies

Research indicates that this compound exhibits significant inhibitory effects on key transport proteins involved in bile acid transport. The following table summarizes the IC50 values for various targets:

| Target | IC50 (μM) | Comments |

|---|---|---|

| ASBT | 1.4 | Potent inhibitor with halogen substitutions enhancing selectivity |

| NTCP | Not specified | Loss of function observed with specific modifications |

| SOAT | 0.9 | High potency and selectivity towards SOAT compared to ASBT |

The structure-activity relationship (SAR) studies have shown that substitutions at specific positions on the phenyl rings can significantly alter the inhibitory potency against these transporters .

Case Studies

- Transport Inhibition : A study compared several derivatives of the compound S1647, which includes a similar sulfonamide structure. The results indicated that halogen substitutions at the B-ring improved selectivity and potency against ASBT and NTCP .

- Cytotoxicity Assessment : In vitro studies demonstrated that while exhibiting potent inhibitory effects on target proteins, this compound maintains relatively low cytotoxicity levels, making it a candidate for further drug development .

Synthesis Methods

The synthesis of this compound typically involves the reaction of chlorosulfonic acid with the corresponding dichloroaniline derivative under controlled conditions to ensure high yield and purity. The following general procedure outlines the synthesis:

- Dissolve toluene in chloroform.

- Add chlorosulfonic acid dropwise at 0 °C.

- Allow the mixture to reach room temperature and pour into ice water to precipitate the product.

- Filter and wash the product with cold water.

- Recrystallize from ethanol to achieve desired purity.

常见问题

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-(3,4-dichlorophenyl)benzenesulfonyl chloride to achieve high yield and purity?

- Methodological Answer: Optimize reaction parameters such as temperature, stoichiometry, and catalyst choice. For example, controlled chlorination of intermediates under anhydrous conditions can minimize side reactions. The use of catalysts like FeCl₃ (for chlorination) or Pd-based systems (for coupling reactions) has been shown to improve yield and selectivity in related sulfonyl chloride syntheses . Additionally, stepwise purification via recrystallization or column chromatography can enhance purity.

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

- Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR can confirm structural integrity by identifying chemical shifts corresponding to the dichlorophenyl and sulfonyl chloride groups. For example, the sulfonyl chloride group typically appears as a singlet in ¹H NMR, while aromatic protons show splitting patterns dependent on substituents .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- HPLC: Purity assessment via reverse-phase HPLC with UV detection at 254 nm is recommended .

Q. How should researchers handle and store this compound to maintain stability?

- Methodological Answer: Store in anhydrous, inert conditions (e.g., under nitrogen or argon) at –20°C to prevent hydrolysis. Use moisture-resistant containers (e.g., sealed glass vials with PTFE-lined caps). Conduct reactivity tests in controlled humidity environments to assess stability under experimental conditions .

Advanced Research Questions

Q. What strategies can mitigate byproduct formation during sulfonylation reactions involving this compound?

- Methodological Answer:

- Reaction Optimization: Use stoichiometric control to avoid excess sulfonyl chloride, which can lead to polysubstitution.

- Scavengers: Add molecular sieves or bases (e.g., triethylamine) to absorb HCl byproducts, preventing side reactions like hydrolysis .

- In Situ Monitoring: Employ techniques like TLC or inline FTIR to track reaction progress and terminate at optimal conversion .

Q. How does the electronic nature of the dichlorophenyl group influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer: The electron-withdrawing chlorine substituents increase the electrophilicity of the sulfonyl chloride group, enhancing its reactivity in nucleophilic substitutions. For example, in Pd-catalyzed couplings, the dichlorophenyl moiety directs regioselectivity by stabilizing transition states through resonance effects. Comparative studies with non-halogenated analogs show slower reaction kinetics, confirming electronic modulation .

Q. Can computational methods predict the reactivity of this compound in novel reaction environments?

- Methodological Answer: Density Functional Theory (DFT) calculations can model transition states and charge distribution to predict reactivity. For instance, Fukui indices derived from DFT help identify electrophilic/nucleophilic sites, guiding functionalization strategies. Such models have been validated for sulfonyl chlorides in regioselective arylations .

Q. What methodologies assess the biological activity of derivatives synthesized from this compound?

- Methodological Answer:

- Antimicrobial Assays: Use broth microdilution (MIC/MBC) to evaluate efficacy against bacterial/fungal strains. Structural analogs with sulfonamide groups have shown activity against Staphylococcus aureus .

- Molecular Docking: Screen derivatives against target enzymes (e.g., dihydrofolate reductase) to predict binding affinity.

- Cytotoxicity Testing: Employ MTT assays on mammalian cell lines to assess selectivity .

属性

IUPAC Name |

3-(3,4-dichlorophenyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl3O2S/c13-11-5-4-9(7-12(11)14)8-2-1-3-10(6-8)18(15,16)17/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGFBHZODFKDWRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)Cl)C2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20397489 | |

| Record name | 3-(3,4-dichlorophenyl)benzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

731779-90-1 | |

| Record name | 3-(3,4-dichlorophenyl)benzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。